Ethyl 3-hydroxy-4,4,4-trifluorobutyrate

概述

描述

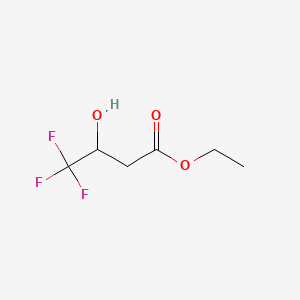

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C6H9F3O3. It is a derivative of butanoic acid, where the hydrogen atoms at the fourth carbon are replaced by fluorine atoms, and the hydroxyl group is attached to the third carbon. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-4,4,4-trifluorobutyrate typically involves the following steps:

Starting Materials: The process begins with the reaction of hydrogen fluoride and ethanol at temperatures below 0°C.

Intermediate Formation: Trifluoropropanoic acid is slowly added to the reaction mixture, resulting in the formation of 3-hydroxy-4,4,4-trifluorobutanoic acid.

Esterification: Under high vacuum conditions, the intermediate is reacted with an esterifying agent to produce this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain low temperatures and high vacuum to prevent decomposition and side reactions .

化学反应分析

Types of Reactions: Ethyl 3-hydroxy-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 3-oxo-4,4,4-trifluorobutanoic acid.

Reduction: Formation of 3-hydroxy-4,4,4-trifluorobutanol.

Substitution: Formation of various substituted butyrates depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1.1 Antidepressant Synthesis

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate serves as a key intermediate in the synthesis of the antidepressant drug Befloxatone. The compound's enantiomeric purity is crucial for the efficacy of the drug. Research indicates that the compound can be synthesized with high enantiomeric excess using biocatalytic methods, which are more environmentally friendly compared to traditional chemical synthesis routes .

1.2 Enantioselective Reduction

The compound has been successfully produced through enantioselective reduction of ethyl 3-keto-4,4,4-trifluorobutyrate using various biocatalysts such as Bacillus pumilus. This method resulted in high yields and enantiomeric excesses of up to 95%, showcasing its potential for producing pharmaceuticals with specific stereochemistry .

Biocatalysis

2.1 Bioreduction Techniques

Recent studies have demonstrated that this compound can be synthesized via microbial bioreduction techniques. For instance, whole cells of Saccharomyces uvarum have been utilized in an aqueous-organic solvent biphasic system for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to produce the desired compound effectively .

2.2 NADPH Recycling

The use of recombinant E. coli expressing glucose dehydrogenase has enabled efficient recycling of NADPH during the synthesis process. This approach not only enhances the turnover number but also improves the overall efficiency of the synthesis process .

Industrial Applications

3.1 Fine Chemical Production

Due to its unique trifluoromethyl group and hydroxyl functionality, this compound is being explored for its potential in producing fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .

Case Studies and Research Findings

| Study | Methodology | Findings |

|---|---|---|

| Bioreduction with Efficient Recycling of NADPH | Utilized E. coli for bioconversion | Achieved a total turnover number of 4200 mol/mol with high enantiomeric excess |

| Microbial Synthesis | Asymmetric reduction in biphasic system | Successfully produced ethyl (R)-3-hydroxy-4,4,4-trifluorobutyrate |

| Alternative Bioreactor Concept | Novel bioreactor design | Enhanced production efficiency for pharmaceutical intermediates |

作用机制

The mechanism of action of ethyl 3-hydroxy-4,4,4-trifluorobutyrate involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites.

Metabolic Pathways: It can be metabolized by enzymes to form reactive intermediates that participate in further biochemical reactions.

Cellular Effects: The presence of fluorine atoms can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

相似化合物的比较

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate can be compared with other similar compounds, such as:

Ethyl 4,4,4-trifluorobutyrate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Ethyl 3-hydroxy-4,4,4-trifluorobutanoate: A stereoisomer with different spatial arrangement of atoms, affecting its reactivity and biological activity.

Uniqueness: The presence of both a hydroxyl group and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications .

生物活性

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate (CAS: 372-30-5) is an ethyl ester derivative known for its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, primarily due to its potential therapeutic applications and its role as a biochemical probe.

- Molecular Formula: C6H9F3O3

- Molecular Weight: 186.13 g/mol

- Melting Point: 23°C

- Boiling Point: 90°C to 91°C (50 mmHg)

- Refractive Index: 1.3745

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethyl groups enhance the compound's ability to penetrate cell membranes, allowing it to modulate the activity of various enzymes and receptors. This modulation can lead to significant biological effects, including anti-inflammatory and antiviral activities .

Therapeutic Applications

-

Anti-inflammatory Properties:

- This compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators.

-

Antiviral Activity:

- Research indicates that this compound may exhibit antiviral properties by interfering with viral replication processes. Studies have suggested its potential use in developing antiviral therapies.

-

Biochemical Probing:

- Due to its unique structural features, this compound serves as a valuable biochemical probe for studying metabolic pathways and enzyme activities.

Enantioselective Reduction Studies

A significant study demonstrated the enantioselective reduction of ethyl 3-keto-4,4,4-trifluorobutyrate using NADPH recycling systems. The study utilized recombinant E. coli strains expressing glucose-6-phosphate dehydrogenase (GDH) to achieve high turnover numbers (TTN) in the production of (R)-ethyl 3-hydroxy-4,4,4-trifluorobutyrate:

- Conditions:

- Total turnover number (TTN): 3,400 mol/mol

- Enantiomeric excess: 95%

- Conversion rate: 84%

These findings highlight the compound's utility in synthetic organic chemistry and its potential role in producing fine chemicals .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | Methyl group addition | Enhanced biochemical activity |

| Ethyl 2-methyl-3-hydroxybutyrate | Lacks trifluoromethyl groups | Reduced lipophilicity |

| Ethyl 3-keto-4,4,4-trifluorobutyrate | Ketone instead of hydroxyl | Different reactivity profile |

The presence of trifluoromethyl groups in this compound significantly contributes to its unique chemical reactivity and biological effects compared to similar compounds.

属性

IUPAC Name |

ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h4,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEDFBKLJILTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958382 | |

| Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-30-5 | |

| Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate in the context of the research and what challenges are associated with its production?

A1: this compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis often faces challenges in achieving high enantiomeric purity, a crucial factor in drug efficacy and safety. The research demonstrates a novel biocatalytic approach for the enantioselective synthesis of (R)-Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, addressing the limitations of conventional methods. []

Q2: How does the research leverage enzymatic activity to overcome the challenges in producing this compound?

A2: The research utilizes a coupled-enzyme system involving a ketoreductase from Bacillus pumilus Phe-C3 and a glucose dehydrogenase from Bacillus subtilis BGSC 1A1. This system facilitates the enantioselective reduction of Ethyl 3-keto-4,4,4-trifluorobutyrate to (R)-Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. The key innovation lies in the efficient recycling of the cofactor NADPH, achieved through the coupled glucose dehydrogenase, which significantly enhances the reaction efficiency and enables a high total turnover number (TTN) of 4,200 mol/mol. [] This approach offers a sustainable and cost-effective alternative to traditional methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。